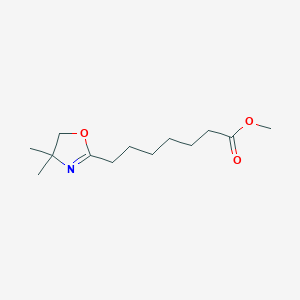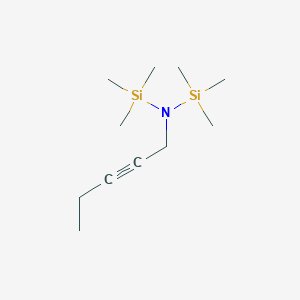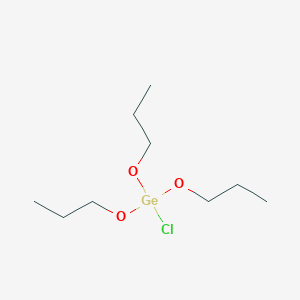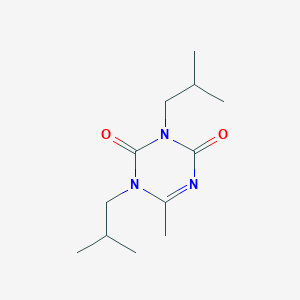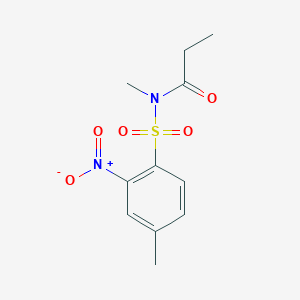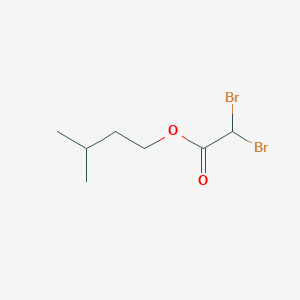
Acetic acid, dibromo, 3-methylbutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, dibromo, 3-methylbutyl ester is an organic compound with the molecular formula C7H12Br2O2 It is a dibromo derivative of acetic acid esterified with 3-methylbutanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, dibromo, 3-methylbutyl ester typically involves the esterification of acetic acid with 3-methylbutanol in the presence of a brominating agent. The reaction conditions often include the use of a catalyst such as sulfuric acid to facilitate the esterification process. The bromination step can be achieved using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and bromination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, dibromo, 3-methylbutyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction Reactions: The compound can undergo reduction to yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted esters or other derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or other reduced compounds.
Applications De Recherche Scientifique
Acetic acid, dibromo, 3-methylbutyl ester has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of acetic acid, dibromo, 3-methylbutyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release acetic acid and 3-methylbutanol, which may further participate in biochemical pathways. The bromine atoms can engage in halogen bonding and other interactions with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, dibromo-, methyl ester: A similar compound with a methyl ester group instead of the 3-methylbutyl group.
Acetic acid, tribromo, 3-methylbutyl ester: A related compound with an additional bromine atom.
Uniqueness
Acetic acid, dibromo, 3-methylbutyl ester is unique due to its specific ester and bromine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
90380-63-5 |
|---|---|
Formule moléculaire |
C7H12Br2O2 |
Poids moléculaire |
287.98 g/mol |
Nom IUPAC |
3-methylbutyl 2,2-dibromoacetate |
InChI |
InChI=1S/C7H12Br2O2/c1-5(2)3-4-11-7(10)6(8)9/h5-6H,3-4H2,1-2H3 |
Clé InChI |
YFVZXEFPWZTPNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)

![1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B14346904.png)
